2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of related fluorinated pyrazoles often involves the monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines. This process has been demonstrated in the development of new 3-amino-4-fluoropyrazoles, which share similar synthetic pathways and chemical reactivity with 2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine (Surmont et al., 2011).
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Tautomerism : 2-Hydroxypyrazolo[1,5-a]pyridine, a compound related to 2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine, was synthesized and studied for its chemical behavior. It undergoes various reactions such as nitrosation, nitration, and bromination, indicating its reactive nature in chemical synthesis (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
Fluorination and Derivatives
- Synthesis of Fluorinated Derivatives : Fluorination of methyl esters of pyrazolo[1,5-a]pyridine derivatives led to the creation of 3-fluoropyrazolo[1,5-a]pyridines. This research demonstrates the potential for developing fluorinated derivatives of similar compounds (Alieva & Vorob’ev, 2020).
Photophysical Properties
- Study of Substituents on Photophysical Properties : Pyrazolopyridine annulated heterocycles, including those with chloroethyl side chains, were synthesized. The study of substituents at certain positions revealed their impact on fluorescence properties, highlighting potential applications in materials science and photophysics (Patil, Shelar, & Toche, 2011).
Catalyzed Cyclization
- Gold-Catalyzed and Iodine-Mediated Cyclization : Utilizing gold-catalyzed and iodine-mediated cyclization methods, pyrazolo[1,5-a]pyridines were synthesized, demonstrating the versatility of these compounds in complex chemical reactions (Wu, Yang, Hwang, & Wu, 2012).
Luminescence and Optical Properties
- Synthesis of Luminogens with Aggregation-Induced Emission : Novel bipyrazolo[1,5-a]pyridine luminogens with aggregation-induced emission properties were developed. These findings are significant for the development of new fluorescent materials (Hsiao & Chu, 2021).
Supramolecular Synthons
- Formation of Supramolecular Synthons : Research on 1,2,4-triazolo[1,5-a]pyridines revealed their ability to form diverse supramolecular synthons, which is crucial for pharmaceutical development and crystal engineering (Chai et al., 2019).
Mechanism of Action
Target of Action
Related compounds such as pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have also been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
It is known that 2-chloromethylpyridine, a related compound, acts as an alkylating agent . Alkylating agents can add an alkyl group to the guanine base of DNA, which can prevent the strands of the DNA double helix from being separated. This obstructs the transcription process and prevents the cell from replicating .
Biochemical Pathways
Related compounds such as pyrazolo[1,5-a]pyrimidines have been shown to inhibit the activity of cdk2/cyclin a2, which plays a crucial role in cell cycle progression .
Pharmacokinetics
It is known that 2-chloromethylpyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group .
Result of Action
Related compounds such as pyrazolo[1,5-a]pyrimidines have been shown to exhibit cytotoxic activities against various cell lines .
Action Environment
It is known that 2-chloromethylpyridine is toxic to aquatic life with long-lasting effects, causes serious eye damage, is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and may cause respiratory irritation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2/c9-5-6-4-8-7(10)2-1-3-12(8)11-6/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCANFFVOGOJLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)CCl)C(=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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